

# Application Notes: In Vitro Stimulation of Splenocytes with GAD65 (206-220)

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## Compound of Interest

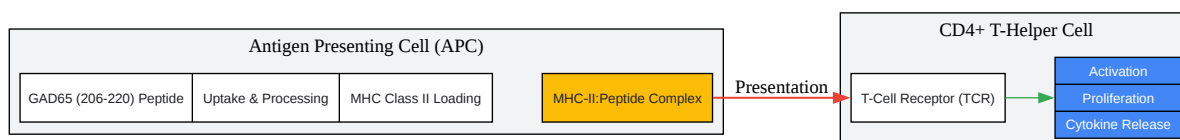
Compound Name: GAD65 (206-220)

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**Introduction** Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in Type 1 Diabetes (T1D).[1] The peptide fragment spanning amino acids 206-220 (Sequence: TYEIAPVFVLLEYVT) is an immunodominant T-cell epitope, particularly in the Non-Obese Diabetic (NOD) mouse model of autoimmune diabetes.[2][3] This peptide is presented to CD4+ T-cells by MHC class II molecules, such as I-A<sup>g7</sup> in NOD mice and the human equivalent HLA-DQ8.[4][5][6][7][8] In vitro stimulation of splenocytes with **GAD65 (206-220)** is a fundamental technique used to study the autoimmune response. It allows researchers to assess T-cell proliferation, cytokine profiles, and the overall immunological phenotype in response to this key autoantigen. These assays are critical for evaluating the efficacy of potential immunotherapies and understanding the mechanisms of autoimmune diabetes.

**Antigen Presentation and T-Cell Activation** The **GAD65 (206-220)** peptide is taken up by Antigen Presenting Cells (APCs), such as dendritic cells and macrophages, within the splenocyte population. It is then processed and loaded onto MHC class II molecules, which present the peptide to the T-cell receptor (TCR) of CD4+ T-helper cells. This interaction, along with co-stimulatory signals, triggers T-cell activation, proliferation, and cytokine secretion.



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Fig 1. **GAD65 (206-220)** peptide presentation by an APC to a CD4+ T-cell.

## Experimental Protocols

The following are generalized protocols synthesized from methodologies reported in peer-reviewed literature. Researchers should optimize these protocols for their specific experimental conditions.

### Protocol 1: Murine Splenocyte Isolation

This protocol describes the standard procedure for isolating splenocytes from mouse spleens.

- **Euthanasia and Spleen Collection:** Euthanize mice (e.g., female NOD mice) according to approved institutional animal care guidelines. Aseptically remove the spleen and place it in a petri dish containing 5-10 mL of sterile, cold RPMI 1640 medium.
- **Cell Dissociation:** Gently mash the spleen through a 70  $\mu$ m cell strainer placed over a 50 mL conical tube using the plunger end of a sterile syringe.
- **Red Blood Cell (RBC) Lysis:** Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer (e.g., 0.15 M  $\text{NH}_4\text{Cl}$ , 1 mM  $\text{KHCO}_3$ , 0.1 mM  $\text{Na}_2\text{EDTA}$ ) and incubate for 5 minutes at room temperature.[3]
- **Washing:** Add 10 mL of complete RPMI 1640 medium to stop the lysis. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet again with 10 mL of complete medium.
- **Cell Counting and Resuspension:** Resuspend the final cell pellet in complete RPMI 1640 medium (supplemented with 10% FCS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol).[3] Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Adjust the cell density to the desired concentration for subsequent assays.

### Protocol 2: T-Cell Proliferation Assay ( $[^3\text{H}]$ Thymidine Incorporation)

This assay measures antigen-specific T-cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

- Cell Plating: Plate  $2.5 \times 10^5$  splenocytes per well in a 96-well flat-bottom plate in 200  $\mu$ L of complete RPMI 1640 medium.[9]
- Stimulation: Add **GAD65 (206-220)** peptide to the appropriate wells at a final concentration of 10-100  $\mu$ g/mL.[9][10] Include negative control wells (medium only) and positive control wells (e.g., Concanavalin A or anti-CD3 antibody).
- Incubation: Culture the plates for 3 days (72 hours) at 37°C in a humidified 5% CO<sub>2</sub> incubator.[9]
- Pulsing with [<sup>3</sup>H]Thymidine: Add 1  $\mu$ Ci/well of [<sup>3</sup>H]Thymidine 18 hours before harvesting the culture.[9]
- Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a  $\beta$ -scintillation counter. Data is typically expressed as counts per minute (CPM) or as a Stimulation Index (SI), calculated as (CPM of stimulated cells) / (CPM of unstimulated cells).

## Protocol 3: ELISPOT (Enzyme-Linked Immunospot) Assay

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

- Plate Coating: Coat a 96-well PVDF membrane ELISPOT plate with an anti-cytokine capture antibody (e.g., anti-IFN- $\gamma$ , anti-IL-4, anti-IL-10) overnight at 4°C.
- Blocking: Wash the plate with sterile PBS and block with complete RPMI 1640 medium for 2 hours at room temperature.
- Cell Plating and Stimulation: Plate  $5.0 \times 10^5$  splenocytes per well.[9] Add **GAD65 (206-220)** peptide to a final concentration of 10-100  $\mu$ g/mL.[9]
- Incubation: Incubate the plate for 36 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.[9]



## Data Presentation

Quantitative data from in vitro stimulation experiments are crucial for interpreting the immunological response. The tables below summarize representative findings from published studies.

**Table 1: T-Cell Proliferation in Response to GAD65 (206-220)** This table shows the proliferative response of splenocytes from different mouse strains to the GAD65 peptide.

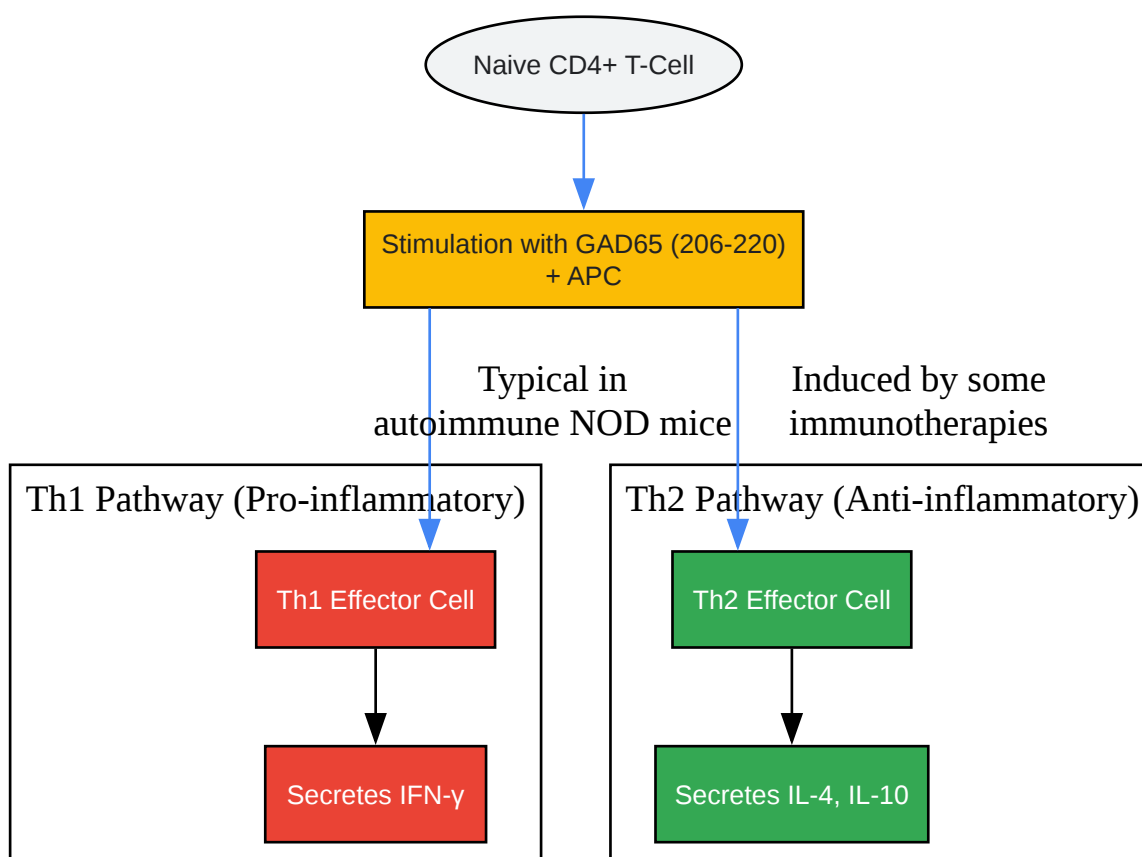
Cell Source	Stimulation	Proliferation (Stimulation Index)	Reference
G206 TCR Transgenic NOD Mice	GAD65 (206-220)	~15	<a href="#">[3]</a>
Wild-Type NOD Mice	GAD65 (206-220)	~2	<a href="#">[3]</a>

**Table 2: Frequency of Cytokine-Secreting Splenocytes (ELISPOT)** This table illustrates how an immunomodulatory treatment (galectin-1) can alter the cytokine profile of **GAD65 (206-220)**-reactive T-cells in NOD mice.[\[9\]](#)

Treatment Group	Cytokine	Spot-Forming Cells / $5 \times 10^5$ Splenocytes (Mean $\pm$ SD)
Vehicle Control	IFN- $\gamma$	~130 $\pm$ 15
IL-4		~20 $\pm$ 5
IL-10		~25 $\pm$ 8
Galectin-1	IFN- $\gamma$	~40 $\pm$ 10
IL-4		~110 $\pm$ 12
IL-10		~95 $\pm$ 10

Data are approximated from graphical representations in Perone et al., J Immunol, 2009.[\[9\]](#)

**T-Cell Differentiation Pathways** The cytokine profile of responding T-cells indicates their functional phenotype. Stimulation with **GAD65 (206-220)** in untreated NOD mice typically elicits a pro-inflammatory Th1 response, characterized by IFN- $\gamma$  production.[11][12] Therapeutic interventions may shift this response towards a more regulatory or anti-inflammatory Th2 phenotype, characterized by IL-4 and IL-10 production.[9]



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Fig 3. Potential T-helper cell differentiation pathways after GAD65 stimulation.

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